

Comparison of kinase inhibition profiles of different substituted indazoles

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Compound of Interest

Compound Name: 3-Chloro-4-nitro-1H-indazole

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The Indazole Scaffold: A Privileged Core for Precision Kinase Inhibition

A Comparative Guide to the Kinase Inhibition Profiles of Substituted Indazoles

The indazole moiety, a bicyclic heteroaromatic system, has risen to prominence in medicinal chemistry as a "privileged scaffold" for the development of potent and selective protein kinase inhibitors.^{[1][2]} Its unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of inhibitory activity against a wide array of kinases implicated in diseases such as cancer.^{[3][4]} This guide provides an in-depth comparison of the kinase inhibition profiles of various substituted indazoles, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for next-generation targeted therapies.

The Indazole Advantage: Structure-Activity Relationships

The remarkable success of the indazole core lies in its ability to be strategically modified at various positions to achieve desired potency and selectivity. Structure-activity relationship (SAR) studies have revealed key insights into how different substitutions influence kinase binding. For instance, modifications at the 3- and 6-positions of the indazole ring have been shown to be critical in dictating interactions within the ATP-binding pocket of various kinases, thereby modulating the inhibitor's selectivity profile.^{[5][6]}

For example, in a series of 6-Bromo-1-methyl-1H-indazol-4-amine analogs targeting Polo-like Kinase 4 (PLK4), substitutions on an appended phenyl ring demonstrated a clear SAR. Halogen substitutions, such as fluorine and chlorine, at the R1 position led to increased potency compared to the unsubstituted analog, with IC₅₀ values of 35 nM and 28 nM, respectively, versus 50 nM for the parent compound.^[7] This suggests that these substitutions may engage in favorable interactions within the kinase's active site.

Comparative Kinase Inhibition Profiles of Substituted Indazoles

The following table summarizes the in vitro kinase inhibitory activity of a selection of substituted indazole derivatives against their primary kinase targets and key off-targets. This data, compiled from various studies, highlights the diverse inhibition profiles achievable with the indazole scaffold.

Compound ID/Name	Primary Kinase Target(s)	IC50 (nM)	Key Off-Target(s)	IC50 (nM)	Cellular Antiproliferative Activity (Cell Line, IC50)	Reference(s)
Axitinib	VEGFR1, VEGFR2, VEGFR3	0.1, 0.2, 0.1-0.3	PDGFR β , c-Kit	1.6, 1.7	Endothelial cells (HUVEC), Renal Cell Carcinoma (RCC) cells	[8]
Pazopanib	VEGFR1, VEGFR2, VEGFR3	10, 30, 47	PDGFR β , c-Kit, FGFR1, FGFR3	84, 74, 47, 140	Renal Cell Carcinoma (RCC) cells	[8]
Linifanib (ABT-869)	VEGFR2, PDGFR β , Flt-3, CSF-1R	3, 4, 3, 4	-	-	Various cancer cell lines	[9]
Indazole-pyrimidine sulfonamide (13i)	VEGFR-2	34.5	-	-	-	[6]
Indazole Amide (Compound 5f)	c-Kit (predicted)	-	-	-	MCF-7 (1.858 μ M), A549 (3.628 μ M), Caco-2 (1.056 μ M)	[4][10]
Indazole Derivative	Not specified	-	-	-	4T1 (0.23 μ M),	[3]

(Compound 2f)					HepG2 (0.80 μ M), MCF-7 (0.34 μ M)
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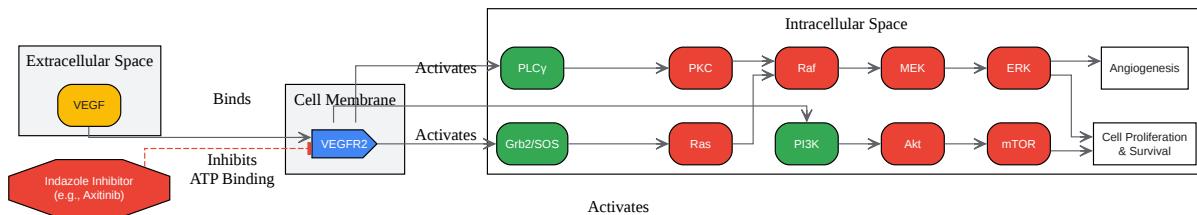
6-Bromo-1-methyl-1H-indazol-4-amine analog (Compound 003)	PLK4	28	-	-	MCF-7 (2.5 μ M) [7]
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3-ethynyl-1H-indazole (Compound 10)	PI3K α	361	PDK1, mTOR	Low μ M	Human cancer cell lines [11]
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Key Signaling Pathways Targeted by Indazole Inhibitors

Many indazole-based inhibitors target receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[12] The Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways are frequently implicated in tumor growth and are primary targets for drugs like Axitinib and Pazopanib.[8][13]

Inhibition of VEGFR2 by an indazole-based compound blocks the binding of VEGF, preventing receptor dimerization and autophosphorylation.[8][13] This, in turn, inhibits the activation of downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[8][14] The disruption of these pathways ultimately leads to a reduction in endothelial cell proliferation and migration, thereby inhibiting angiogenesis and restricting tumor growth.



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Caption: VEGFR2 signaling pathway and point of inhibition by indazole-based drugs.

Experimental Protocols for Kinase Inhibition Profiling

The characterization of novel kinase inhibitors requires a systematic approach, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity and mechanism of action.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

A common and robust method for determining the in vitro potency of a kinase inhibitor is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

- Compound Preparation: Prepare a serial dilution of the test indazole compound in DMSO.
- Kinase Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase reaction buffer.

- Inhibitor Addition: Add the serially diluted indazole compound or DMSO (vehicle control) to the reaction wells.
- Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- ADP Detection:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced. Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

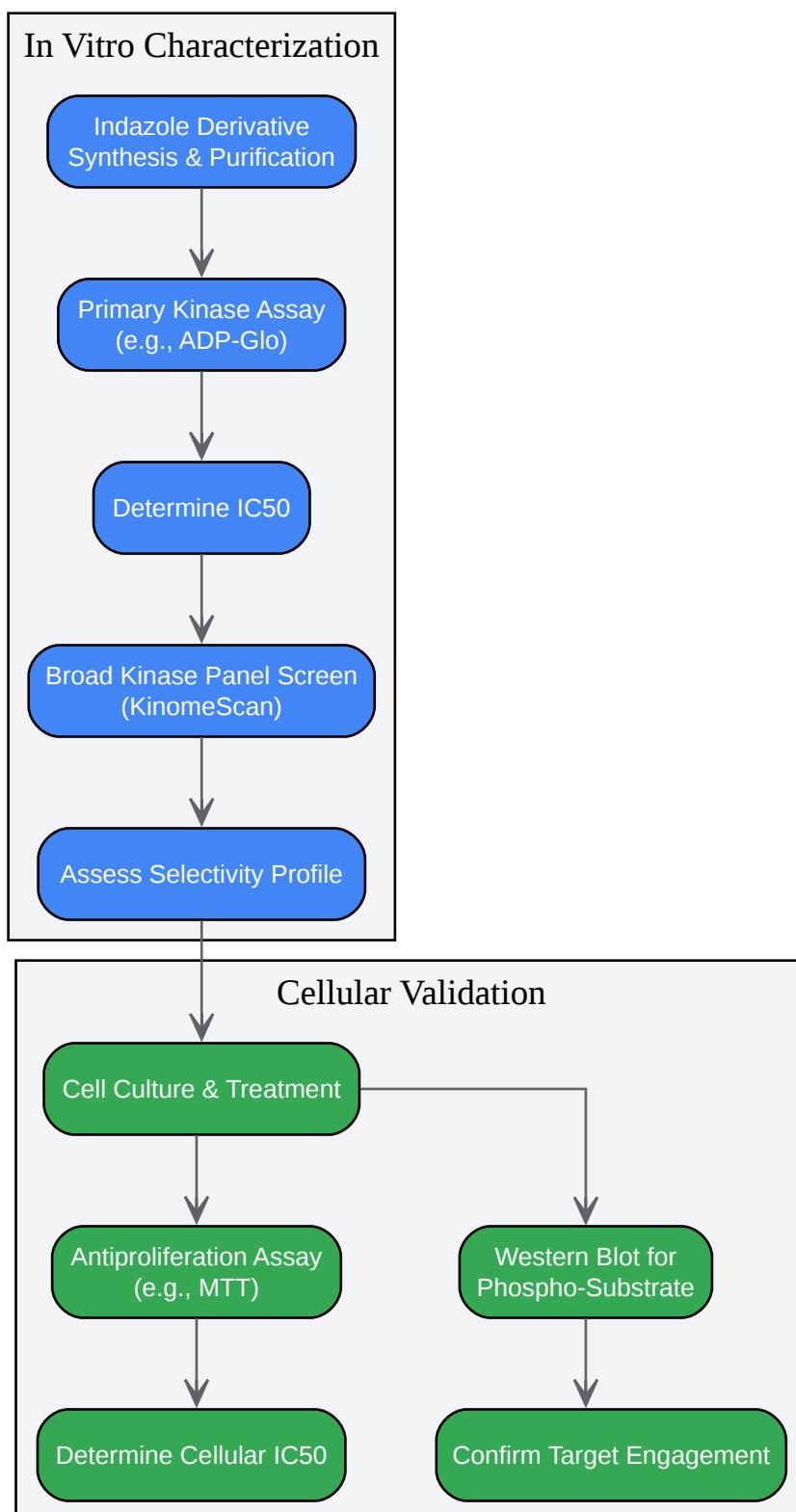
Cell-Based Kinase Activity Assay (Western Blotting)

To confirm that the indazole inhibitor affects the target kinase within a cellular context, a Western blot can be performed to measure the phosphorylation of a downstream substrate.

Step-by-Step Methodology:

- Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluence. Treat the cells with varying concentrations of the indazole inhibitor for a predetermined time. Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle).
- Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
- Sample Preparation and SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
 - Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- Data Analysis: Quantify the band intensities. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.[\[15\]](#)[\[16\]](#)[\[17\]](#)

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Caption: Experimental workflow for kinase inhibitor characterization.

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The ability to systematically modify the core structure allows for the generation of compounds with diverse and highly selective kinase inhibition profiles. By combining robust in vitro and cell-based assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of new indazole derivatives, paving the way for the development of more effective and less toxic targeted therapies.

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